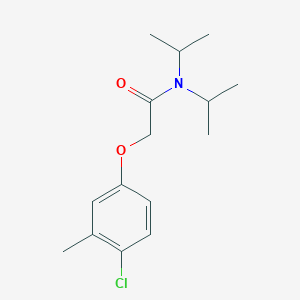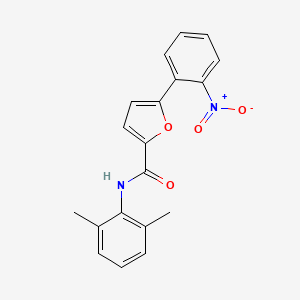
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide, also known as DMNPFA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as an enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide involves the binding of the compound to the active site of the enzyme, leading to the inhibition of its activity. This binding is mediated by the formation of hydrogen bonds and other non-covalent interactions between N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide and the enzyme.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the reduction of inflammation, and the induction of apoptosis in cancer cells. These effects have been attributed to the compound's ability to modulate various signaling pathways and cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide has several advantages for lab experiments, including its high purity, stability, and specificity towards the targeted enzymes. However, it also has some limitations, including its relatively low solubility in water and the potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide, including the development of more efficient synthesis methods, the identification of new enzyme targets, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide as a tool for studying enzyme function and regulation is an area of potential interest.
Conclusion
In conclusion, N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide is a chemical compound that has significant potential for scientific research applications, particularly as an enzyme inhibitor. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenylhydrazine with 2-nitrobenzaldehyde, followed by cyclization using furfural as a reagent. The resulting product is then purified using column chromatography to obtain N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide in high purity.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide has been extensively studied for its potential applications as an enzyme inhibitor. Specifically, it has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play crucial roles in various physiological processes, and their inhibition has been linked to the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-6-5-7-13(2)18(12)20-19(22)17-11-10-16(25-17)14-8-3-4-9-15(14)21(23)24/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRFRNFZRHROPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

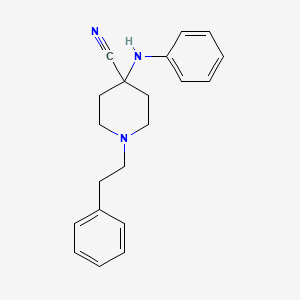

![2-[(2-methoxybenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809099.png)
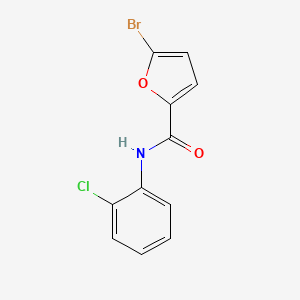
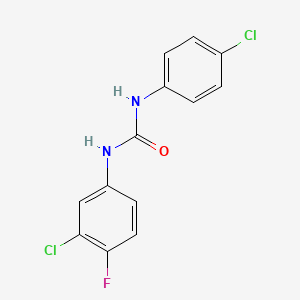

![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5809134.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5809139.png)


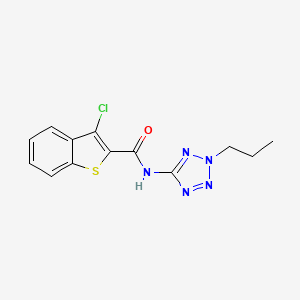

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5809169.png)
